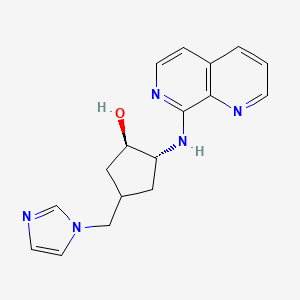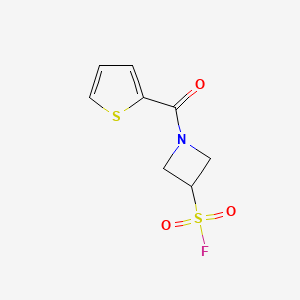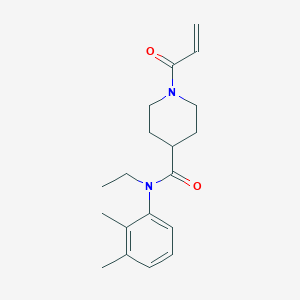
(1R,2R)-4-(imidazol-1-ylmethyl)-2-(1,7-naphthyridin-8-ylamino)cyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-4-(imidazol-1-ylmethyl)-2-(1,7-naphthyridin-8-ylamino)cyclopentan-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair pathways. The inhibition of PARP has been shown to enhance the cytotoxic effects of DNA-damaging agents, making it a promising candidate for cancer therapy.
Wirkmechanismus
The mechanism of action of (1R,2R)-4-(imidazol-1-ylmethyl)-2-(1,7-naphthyridin-8-ylamino)cyclopentan-1-ol involves the inhibition of the enzyme (1R,2R)-4-(imidazol-1-ylmethyl)-2-(1,7-naphthyridin-8-ylamino)cyclopentan-1-ol. (1R,2R)-4-(imidazol-1-ylmethyl)-2-(1,7-naphthyridin-8-ylamino)cyclopentan-1-ol plays a crucial role in DNA repair pathways, and its inhibition can lead to the accumulation of DNA damage in cancer cells. This accumulation of DNA damage can enhance the cytotoxic effects of DNA-damaging agents, leading to increased cancer cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (1R,2R)-4-(imidazol-1-ylmethyl)-2-(1,7-naphthyridin-8-ylamino)cyclopentan-1-ol have been extensively studied in preclinical models. Inhibition of (1R,2R)-4-(imidazol-1-ylmethyl)-2-(1,7-naphthyridin-8-ylamino)cyclopentan-1-ol by this compound has been shown to enhance the cytotoxic effects of DNA-damaging agents, leading to increased cancer cell death. Additionally, (1R,2R)-4-(imidazol-1-ylmethyl)-2-(1,7-naphthyridin-8-ylamino)cyclopentan-1-ol inhibition has been shown to enhance the immune response against cancer cells, making it a promising candidate for immunotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (1R,2R)-4-(imidazol-1-ylmethyl)-2-(1,7-naphthyridin-8-ylamino)cyclopentan-1-ol in lab experiments include its selectivity for (1R,2R)-4-(imidazol-1-ylmethyl)-2-(1,7-naphthyridin-8-ylamino)cyclopentan-1-ol inhibition, which reduces off-target effects. Additionally, the compound has been extensively studied in preclinical models, making it a well-characterized candidate for further research. The limitations of using this compound in lab experiments include its low solubility and stability, which can affect its efficacy.
Zukünftige Richtungen
There are several future directions for research on (1R,2R)-4-(imidazol-1-ylmethyl)-2-(1,7-naphthyridin-8-ylamino)cyclopentan-1-ol. One direction is to further investigate its potential in combination therapy with DNA-damaging agents in cancer treatment. Another direction is to explore its potential in immunotherapy, as (1R,2R)-4-(imidazol-1-ylmethyl)-2-(1,7-naphthyridin-8-ylamino)cyclopentan-1-ol inhibition has been shown to enhance the immune response against cancer cells. Additionally, further research is needed to optimize the synthesis and formulation of this compound for improved efficacy and stability.
Synthesemethoden
The synthesis of (1R,2R)-4-(imidazol-1-ylmethyl)-2-(1,7-naphthyridin-8-ylamino)cyclopentan-1-ol involves several steps. The first step involves the reaction of 2,6-dichloro-3-nitropyridine with 1,7-diamino-8-nitroso-naphthalene to form 2-(1,7-naphthyridin-8-ylamino)-6-nitropyridine. This compound is then reduced to 2-(1,7-naphthyridin-8-ylamino)-6-aminopyridine, which is further reacted with (1R,2R)-4-(bromomethyl)cyclopentan-1-ol and imidazole to yield (1R,2R)-4-(imidazol-1-ylmethyl)-2-(1,7-naphthyridin-8-ylamino)cyclopentan-1-ol.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-4-(imidazol-1-ylmethyl)-2-(1,7-naphthyridin-8-ylamino)cyclopentan-1-ol has been extensively studied for its potential therapeutic applications in cancer treatment. The inhibition of (1R,2R)-4-(imidazol-1-ylmethyl)-2-(1,7-naphthyridin-8-ylamino)cyclopentan-1-ol by this compound has been shown to enhance the cytotoxic effects of DNA-damaging agents, such as chemotherapy and radiation therapy, in cancer cells. This makes it a promising candidate for combination therapy in cancer treatment.
Eigenschaften
IUPAC Name |
(1R,2R)-4-(imidazol-1-ylmethyl)-2-(1,7-naphthyridin-8-ylamino)cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c23-15-9-12(10-22-7-6-18-11-22)8-14(15)21-17-16-13(3-5-20-17)2-1-4-19-16/h1-7,11-12,14-15,23H,8-10H2,(H,20,21)/t12?,14-,15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDWHTDGWRXMAH-JENMUQSASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(C1NC2=NC=CC3=C2N=CC=C3)O)CN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CC1CN2C=CN=C2)O)NC3=NC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(5-Cyclopropyl-1-methylpyrazol-3-yl)methyl]-3-(4-propan-2-yl-1,3-thiazol-5-yl)urea](/img/structure/B7450308.png)
![4-[1-[(1S)-1-(4-fluoro-2-methylphenyl)ethyl]triazol-4-yl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7450319.png)
![5-methyl-1-[2-(3-methylphenoxy)ethyl]-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7450339.png)
![2-[[3-[(2-Methylpyrazolo[1,5-a]pyrimidine-3-carbonyl)amino]phenyl]methylsulfanyl]acetic acid](/img/structure/B7450346.png)
![3-[(2,6-dichlorophenyl)sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide](/img/structure/B7450347.png)
![N-[5-(2,6-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenyl)acetamide](/img/structure/B7450357.png)

![1-[2-(phenylsulfanyl)ethyl]-1H-1,2,3,4-tetrazole-5-thiol](/img/structure/B7450387.png)
![2-{4'-Fluoro-1',2'-dihydrospiro[cyclobutane-1,3'-indole]-1'-yl}ethane-1-sulfonyl fluoride](/img/structure/B7450389.png)

![N-[2-methyl-2-(methylsulfanyl)propyl]-4-(prop-2-enamido)benzamide](/img/structure/B7450397.png)
![4-[(1-Benzofuran-5-yl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B7450403.png)
![N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxamide](/img/structure/B7450404.png)
